molecular formula C20H20N2O6 B11423431 Methyl 2-({[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)benzoate

Methyl 2-({[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)benzoate

Cat. No.: B11423431
M. Wt: 384.4 g/mol
InChI Key: AAQVKHQVULCETJ-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to an oxazoline ring, which is further substituted with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazoline Ring: The oxazoline ring can be synthesized through the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.

    Substitution with Dimethoxyphenyl Group: The oxazoline intermediate is then reacted with a dimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the oxazoline ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-({[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-({[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The oxazoline ring and the dimethoxyphenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)acetate
  • Methyl 2-({[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)propanoate

Uniqueness

Methyl 2-({[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)benzoate is unique due to the presence of both the oxazoline ring and the dimethoxyphenyl group, which confer specific chemical and biological properties. Its structural complexity allows for diverse interactions and applications that may not be possible with simpler analogs.

Properties

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 2-[[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]amino]benzoate

InChI

InChI=1S/C20H20N2O6/c1-25-12-8-9-17(26-2)14(10-12)16-11-18(28-22-16)19(23)21-15-7-5-4-6-13(15)20(24)27-3/h4-10,18H,11H2,1-3H3,(H,21,23)

InChI Key

AAQVKHQVULCETJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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